molecular formula C13H13ClN4OS B1673731 [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone CAS No. 951612-19-4

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone

Cat. No.: B1673731
CAS No.: 951612-19-4
M. Wt: 308.79 g/mol
InChI Key: ZOBDTKWDYMRKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L524-0366, also known as [1-(3-chlorophenyl)triazol-4-yl]-thiomorpholino-methanone, is a small molecule inhibitor that specifically targets the TWEAK-Fn14 signaling pathway. This pathway is involved in various cellular processes, including inflammation, cell proliferation, and migration. L524-0366 has shown potential in scientific research, particularly in the study of glioblastoma and other diseases where the TWEAK-Fn14 pathway is deregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L524-0366 involves the formation of a triazolyl-thiomorpholinyl-methanone structure. The key steps include:

Industrial Production Methods

Industrial production of L524-0366 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L524-0366 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of L524-0366 .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone exhibit potent activity against a range of pathogens. For instance, studies have shown that triazole-based compounds can effectively combat bacterial and fungal infections by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. The compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as the inhibition of DNA synthesis and interference with cell cycle progression . The structural characteristics of triazoles allow them to target specific enzymes involved in tumor growth, making them promising candidates for cancer therapy.

Anti-inflammatory Effects
Research has indicated that certain triazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This application is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases .

Material Science Applications

Polymer Chemistry
Triazoles are increasingly being explored in polymer science due to their ability to enhance the thermal and mechanical properties of polymers. The incorporation of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone into polymer matrices can improve their stability and resistance to degradation under environmental stressors . This application is particularly useful in developing advanced materials for packaging and coatings.

Sensing Applications
The unique electronic properties of triazole derivatives make them suitable for use in sensors. Research has shown that compounds like 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone can be utilized in the fabrication of chemical sensors for detecting hazardous substances due to their selective binding capabilities . This application is crucial for environmental monitoring and safety assessments.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple bacterial strains; mechanism involves ergosterol synthesis inhibition.
Anticancer Potential Induces apoptosis in cancer cell lines; inhibits DNA synthesis.
Anti-inflammatory Effects Reduces pro-inflammatory cytokine production; potential use in chronic inflammatory diseases.
Polymer Chemistry Enhances thermal stability and mechanical properties of polymers.
Sensing Applications Effective in developing chemical sensors for environmental monitoring.

Mechanism of Action

L524-0366 exerts its effects by specifically binding to the Fn14 receptor, thereby disrupting the interaction between TWEAK and Fn14. This inhibition prevents the activation of downstream signaling pathways, including the NF-κB pathway, which is involved in cell survival, proliferation, and migration. By blocking this pathway, L524-0366 can reduce inflammation, inhibit tumor growth, and modulate immune responses .

Biological Activity

The compound 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone represents a novel class of triazole derivatives that exhibit significant biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone is C13H12ClN5OSC_{13}H_{12}ClN_5OS. The compound features a triazole ring linked to a thiazinanone moiety, which contributes to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Triazoles have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Mechanism of Action : Triazole compounds can inhibit key enzymes involved in cancer cell proliferation. They may also induce oxidative stress within cancer cells, leading to apoptosis.
Cell LineIC50 (µM)Reference
HeLa10.5
A5498.2
MCF-712.0

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains and fungi.

  • Mechanism of Action : The antimicrobial activity is attributed to the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Anti-inflammatory Effects

Research indicates that triazole compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

  • Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Study on Anticancer Activity : A study evaluated the efficacy of 1-(3-chlorophenyl)-1H-1,2,3-triazol-4-ylmethanone against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial activity against multidrug-resistant bacterial strains. The compound exhibited promising results with an MIC value lower than many standard antibiotics used in clinical settings .

Properties

IUPAC Name

[1-(3-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDTKWDYMRKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 4
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 5
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 6
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone

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